molecular formula C22H17ClN4O4 B2876325 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,6-dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide CAS No. 1112419-45-0

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,6-dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide

Cat. No. B2876325
CAS RN: 1112419-45-0
M. Wt: 436.85
InChI Key: RSWFRFZMZNVHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,6-dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,6-dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,6-dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Compounds featuring thiadiazole and quinazoline units are frequently explored for their pharmaceutical potential. Thiadiazoles and quinazolines have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The incorporation of thiadiazole and quinazoline structures into new chemical entities is a common strategy to enhance biological efficacy and explore new therapeutic possibilities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone demonstrated significant analgesic and anti-inflammatory activities, highlighting the potential of these scaffolds in drug discovery (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Agents

The design and synthesis of quinazoline derivatives for use as antimicrobial agents have been a focus of research. New quinazolines have been developed with potential antimicrobial properties against various pathogens, indicating the utility of these frameworks in addressing infectious diseases (Desai et al., 2007). Furthermore, quinazolinone and 4-thiazolidinone compounds have been synthesized and screened for their antibacterial and antifungal activities, demonstrating the broad spectrum of biological applications of these molecular frameworks (Desai et al., 2011).

properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-18-4-2-3-17(11-18)24-19(28)13-27-12-15(7-10-20(27)29)22-25-21(26-31-22)14-5-8-16(23)9-6-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFRFZMZNVHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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